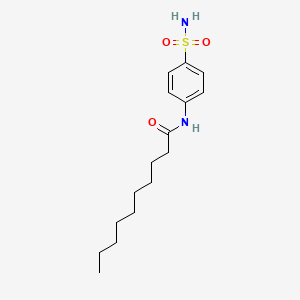![molecular formula C13H11NO2 B11953971 3-[(2-Hydroxybenzyl)amino]phenol CAS No. 782-75-2](/img/structure/B11953971.png)
3-[(2-Hydroxybenzyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a Schiff base compound, characterized by the presence of an azomethine group (C=N) formed through the condensation of an aromatic amine and an aldehyde. Schiff bases are known for their versatility in coordination chemistry, catalysis, and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-aminophenol. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process may include steps for solvent recovery and recycling to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: Utilized in the synthesis of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The azomethine group plays a crucial role in the coordination with metal ions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is unique due to the specific positioning of the hydroxy group on the aromatic ring, which influences its hydrogen bonding and electronic properties. This positioning can affect the compound’s reactivity and its ability to form stable metal complexes .
Eigenschaften
CAS-Nummer |
782-75-2 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-[(3-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-6-3-5-11(8-12)14-9-10-4-1-2-7-13(10)16/h1-9,15-16H |
InChI-Schlüssel |
UALRWOGQNILXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


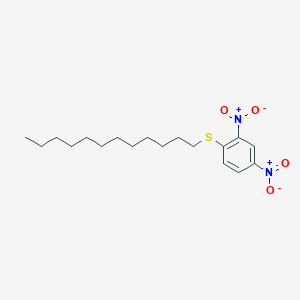




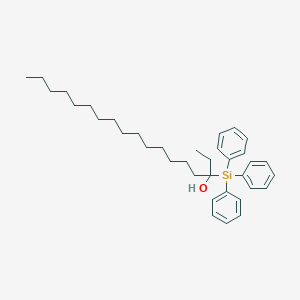
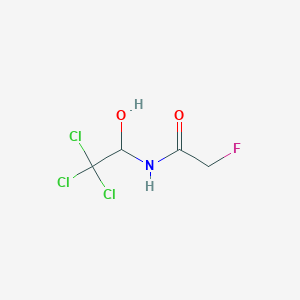

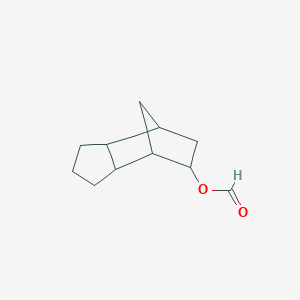
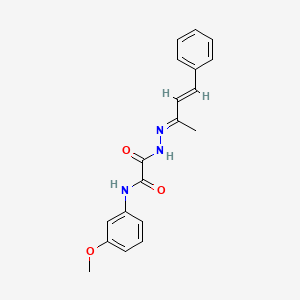

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)

